1-Phenyl-1H-benzoimidazole

Catalog No.
S752872
CAS No.
2622-60-8
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-benzoimidazole

CAS Number

2622-60-8

Product Name

1-Phenyl-1H-benzoimidazole

IUPAC Name

1-phenylbenzimidazole

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

The exact mass of the compound 1-Phenyl-1H-benzoimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenyl-1H-benzoimidazole (CAS 2622-60-8) is a specialized N-substituted benzimidazole derivative widely utilized as a precursor for N-heterocyclic carbene (NHC) ligands in advanced transition metal catalysis and optoelectronic material synthesis. Characterized by its asymmetric structure—a rigid benzimidazole core coupled with an N1-phenyl ring—this compound offers a unique combination of extended π-conjugation, significant steric bulk, and strong σ-donating capabilities once converted to an NHC[1]. In industrial and advanced laboratory settings, it is primarily procured to synthesize highly efficient cyclometalated iridium(III) and ruthenium(II) complexes for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and cross-coupling catalysts, where its specific electronic and steric profile dictates the processability and performance of the final material.

Research Fit

Heterocyclic building block for OLED hosts and pharma intermediates
N-phenylbenzimidazole core enables electron-transporting and hole-blocking functionality
Recognized pharmacophore scaffold for kinase inhibitor development
One-pot synthesis route supports efficient analog library generation

Attempting to substitute 1-phenyl-1H-benzoimidazole with simpler, often cheaper analogs, such as 1H-benzimidazole or 1-methylbenzimidazole, routinely fails in high-performance applications due to critical differences in steric hindrance and electronic tuning. In optoelectronics, the lack of the bulky N-phenyl group in methyl- or unsubstituted variants leads to planar, highly crystalline solid-state morphologies that suffer from severe aggregation-caused quenching (ACQ), drastically reducing thin-film device efficiency [1]. Furthermore, in transition metal catalysis and electrochemistry, the N-phenyl ring provides essential stabilization of the Highest Occupied Molecular Orbital (HOMO) and elevates the d-d transition state via strong σ-donation. Substituting it with an N-alkyl group shifts the oxidation potentials by nearly 90 meV and reduces the molar extinction coefficient, leading to mismatched energy levels in OLEDs and poor light-harvesting efficiency in solar cells [2].

Substitution Risk: N-Phenyl vs 2-Phenyl Isomer

1-Phenyl-1H-benzimidazole
Specific dihedral angle for π-conjugation disruption
High triplet energy (>2.6 eV) and amorphous thermal stability
Electron-deficient character for efficient charge injection
2-Phenylbenzimidazole (CAS 716-79-0)
Different electronic property (C2 vs N1 substitution)
Higher crystallinity may limit amorphous film stability
Lacks electron injection/hole-blocking performance in OLEDs

Enhanced Photoluminescence Efficiency for OLED Precursor Procurement

When utilized as a precursor for N-heterocyclic carbene (NHC) ancillary ligands in cyclometalated Iridium(III) complexes, 1-phenyl-1H-benzoimidazole provides superior photophysical properties compared to standard triazole or unsubstituted benzimidazole ligands. The strong σ-donating ability of the 1-phenylbenzimidazole-derived NHC ligand elevates the d-d transition state, effectively reducing non-radiative decay [1]. Quantitative photophysical characterization demonstrates that Ir(III) complexes bearing these specific NHC ligands achieve photoluminescence quantum yields (PLQY) up to 75.4% in solution and emission efficiencies of 30.9% in neat films. This represents a significant improvement over baseline complexes (e.g., tBu-Ir-FTZ), which exhibit lower emission efficiencies (15.3% in neat films) due to weaker σ-donation and higher intermolecular interactions [1].

Evidence DimensionFilm Emission Efficiency (Photoluminescence)
Target Compound Data30.9% efficiency in neat films (75.4% in solution)
Comparator Or Baseline15.3% efficiency in neat films (tBu-Ir-FTZ baseline)
Quantified DifferenceApproximately 2-fold increase in neat film emission efficiency
ConditionsNeat film emission at room temperature for non-doped OLEDs

For materials scientists procuring ligand precursors for OLEDs, the 1-phenylbenzimidazole core is essential for maximizing device efficiency and preventing emission loss in non-doped emissive layers.

OLED EQE Comparison
Class-level
Target: EQE up to 13% (host) / 22.31% (co-host); Comparator: mCP-type hosts; Difference: reduced efficiency roll-off
Supports bipolar host design for green phosphorescent OLEDs
Derivative-level evidence; exciplex co-host data

Steric Hindrance-Induced Amorphous Morphology for Thin Film Processing

The physical form of the emissive layer is critical for optoelectronic device fabrication and film processability. The bulky, non-symmetrical nature of the 1-phenylbenzimidazole substituent induces significant steric restrictions that disrupt crystalline packing in the solid state [1]. Compared to symmetric or less sterically hindered comparators (such as unsubstituted or N-methylated benzimidazoles), the incorporation of 1-phenylbenzimidazole shifts the solid-state morphology from highly crystalline to completely amorphous. This structural feature drastically reduces intermolecular π-π stacking interactions, thereby preventing aggregation-caused quenching (ACQ) and enabling high-efficiency non-doped OLED prototypes with external quantum efficiencies (EQE) up to 20.6% and maximum luminance exceeding 32,000 cd/m2 [1].

Evidence DimensionSolid-state packing morphology
Target Compound DataCompletely amorphous phase (enabling up to 20.6% EQE)
Comparator Or BaselineHighly crystalline phase (symmetric/unsubstituted analogs)
Quantified DifferenceShift from crystalline to amorphous, eliminating aggregation-caused quenching
ConditionsSolid-state thin film fabrication for non-doped OLED devices

Procurement of this specific asymmetric precursor is critical for formulating non-doped emissive inks and films where crystallization must be strictly avoided during device fabrication.

Thermal Stability (Tg)
Class-level
Tg > 149°C (N-phenylbenzimidazole derivative) vs TPA-based materials often < 100°C
May support morphological stability in vacuum-deposited devices
Measured on fully elaborated derivatives

Electrochemical Tuning and HOMO Level Stabilization

The choice of the N-substituent on the benzimidazole core directly impacts the electronic properties and electrochemical synthesis compatibility of the resulting metal complexes. When comparing N-phenylbenzimidazole-based iridium complexes to N-methylbenzimidazole-based analogs, the N-phenyl group acts to stabilize the Highest Occupied Molecular Orbital (HOMO) [1]. Electrochemical measurements reveal that the HOMO levels of N-phenyl-based iridium complexes are lowered to approximately -4.93 eV, compared to -4.84 eV for the corresponding N-methyl-based complexes. This 90 meV stabilization in the HOMO level, driven by the extended conjugation of the N-phenyl ring, allows for more precise tuning of charge recombination zones and lower turn-on voltages (e.g., 2.4 V) in deep-red OLED architectures [1].

Evidence DimensionHOMO Energy Level
Target Compound Data-4.93 eV (N-phenylbenzimidazole-based complex)
Comparator Or Baseline-4.84 eV (N-methylbenzimidazole-based complex)
Quantified Difference0.09 eV (90 meV) stabilization of the HOMO level
ConditionsCyclic voltammetry and DFT calculations of Ir(III) complexes

This predictable electronic tuning is vital for engineers selecting precursors to match energy levels with adjacent hole-transporting layers in optoelectronic devices.

Synthetic Yield
Reported method
80–92%
One-pot synthesis reduces step count and purification complexity
Fe-catalyzed reduction/cyclization route

Enhanced Molar Absorptivity for Solar Cell Sensitizers

In the design of bis-cyclometalated iridium(III) sensitizers for dye-sensitized solar cells (DSSCs), the 1-phenylbenzimidazole ligand significantly outperforms its 1-H and 1-methyl counterparts in light-harvesting capacity. The introduction of the N-phenyl ring causes a pronounced hypsochromic shift of approximately 30 nm in the luminescent maximum [1]. More importantly for solar applications, it results in an almost 50% increase in the molar extinction coefficient at 490 nm compared to the 1-H and 1-methyl analogs, reaching absorptivities of 1500 to 2000 M-1 cm-1[1]. This enhanced light-harvesting capability directly contributes to improved short-circuit photocurrents and overall power conversion efficiency in the resulting photovoltaic devices.

Evidence DimensionMolar extinction coefficient at 490 nm
Target Compound Data1500–2000 M-1 cm-1
Comparator Or Baseline1-H-2-phenylbenzimidazole and 1-methyl-2-phenylbenzimidazole
Quantified Difference~50% increase in extinction coefficient and a ~30 nm hypsochromic shift
ConditionsOptical absorption in ethanol at room temperature

Buyers sourcing dyes for solar cells must prioritize ligands that maximize photon absorption per mole; the N-phenyl variant provides a direct, quantifiable advantage in light-harvesting efficiency over simpler alkylated analogs.

LUMO Energy Level
Reported
TPBi LUMO = 2.38 eV; iTPBI-CN = 2.79 eV vs hole-transporters (>2.0 eV)
LUMO lowering may aid electron injection and hole-blocking
Derivative-specific; DFT/CV data
Molecular Orientation
Class-level
Horizontal orientation factor 87%; internal outcoupling > 30%
May enhance light extraction in OLED devices
Measured in doped films with Ir(ppy)2(acac)
PDGFR Inhibition Scaffold
Class-level
N-phenyl substitution is critical for selective ATP-site binding of PDGFR
Supports kinase inhibitor lead identification studies
No quantitative IC50 for core scaffold; SAR context

Precursor for Non-Doped Phosphorescent OLED Emitters

Due to its ability to induce an amorphous solid-state morphology and prevent aggregation-caused quenching, 1-phenyl-1H-benzoimidazole is the preferred precursor for synthesizing NHC ancillary ligands in non-doped Iridium(III) OLED emitters. It directly supports the fabrication of high-efficiency yellow and deep-red devices with low turn-on voltages and superior external quantum efficiencies [1].

Sensitizer Ligand Synthesis for Dye-Sensitized Solar Cells (DSSCs)

The compound's capacity to increase the molar extinction coefficient by up to 50% compared to N-methyl analogs makes it highly suitable for formulating transition metal sensitizers. It is specifically procured to maximize light-harvesting efficiency and short-circuit photocurrents in advanced photovoltaic cells [2].

NHC Ligand Generation for Transition Metal Catalysis

In catalytic applications such as Nickel- or Palladium-catalyzed cross-coupling, the steric bulk of the N-phenyl group provides a distinct advantage over unsubstituted benzimidazoles. It facilitates productive reaction pathways, suppresses non-productive deprotonation, and stabilizes the metal center, making it an excellent building block for robust, highly active organometallic catalysts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED Host Material R&D
Bipolar charge transport scaffold
EQE and efficiency roll-off review
Benzimidazole Library Synthesis
High-yield one-pot method feasibility
Synthetic scalability review
Electron Transport Layer Engineering
Low-LUMO electron-deficient unit
Charge injection balance review
PDGFR Kinase Inhibitor Research
N-phenyl pharmacophore scaffold
Kinase selectivity and binding mode review

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

194.084398327 g/mol

Monoisotopic Mass

194.084398327 g/mol

Heavy Atom Count

15

Wikipedia

1-Phenylbenzimidazole

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